Cas no 1823822-22-5 (2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid)
2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1823822-22-5
- 2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid
- EN300-6747458
- 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid
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- Inchi: 1S/C12H16N2O4/c1-7-5-6-8(10(15)16)9(13-7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17)
- InChI Key: GJFDUAKLYOTSHT-UHFFFAOYSA-N
- SMILES: O(C(NC1C(C(=O)O)=CC=C(C)N=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 252.11100700g/mol
- Monoisotopic Mass: 252.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 88.5Ų
2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6747458-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 0.05g |
$780.0 | 2023-05-30 | ||
| Enamine | EN300-6747458-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 0.1g |
$817.0 | 2023-05-30 | ||
| Enamine | EN300-6747458-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 0.25g |
$855.0 | 2023-05-30 | ||
| Enamine | EN300-6747458-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 0.5g |
$891.0 | 2023-05-30 | ||
| Enamine | EN300-6747458-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 1g |
$928.0 | 2023-05-30 | ||
| Enamine | EN300-6747458-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 2.5g |
$1819.0 | 2023-05-30 | ||
| Enamine | EN300-6747458-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 5g |
$2692.0 | 2023-05-30 | ||
| Enamine | EN300-6747458-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid |
1823822-22-5 | 10g |
$3992.0 | 2023-05-30 |
2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid
Professional Introduction to 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic Acid (CAS No. 1823822-22-5)
2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid, with the CAS number 1823822-22-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex structure, has garnered considerable attention due to its versatile applications in drug development and medicinal chemistry. The presence of both amino and carboxylic acid functional groups, coupled with the protective tert-butoxy carbonyl (Boc) group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
The Boc-protected amino group in 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid plays a crucial role in peptide coupling reactions, where it serves as a stable protecting group that prevents unwanted side reactions. This feature is particularly advantageous in multi-step synthetic pathways where selective functionalization is required. The tert-butoxy carbonyl group not only enhances the stability of the amino group but also facilitates its removal under specific acidic conditions, allowing for precise control over the synthesis process.
6-Methylpyridine-3-carboxylic acid core structure of this compound contributes to its unique chemical properties and reactivity. The pyridine ring is a common motif in many pharmacologically active agents, known for its ability to interact with biological targets such as enzymes and receptors. The methyl substituent at the 6-position further influences the electronic properties of the ring, making it more susceptible to nucleophilic attack or metal coordination, depending on the reaction conditions.
In recent years, 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid has been extensively studied for its potential applications in the synthesis of novel therapeutic agents. For instance, researchers have explored its use as a building block in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine scaffold is particularly relevant here, as kinases often exhibit high affinity for heterocyclic compounds.
One notable application involves the utilization of this compound in protease inhibition studies. Proteases are enzymes that play essential roles in various physiological processes, and their dysregulation is associated with several diseases. By modifying the structure of 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid, scientists have been able to develop potent inhibitors that target specific proteases, offering new avenues for therapeutic intervention.
The synthetic versatility of this compound also makes it attractive for medicinal chemists working on drug discovery programs. Its ability to undergo various transformations, such as nucleophilic substitution or condensation reactions, allows for the rapid assembly of complex molecular architectures. This flexibility is particularly valuable when designing molecules with tailored biological activities.
Recent advances in computational chemistry have further enhanced the utility of 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid. By leveraging computational methods, researchers can predictably design derivatives with improved pharmacokinetic properties or enhanced binding affinity to biological targets. This approach has led to several high-throughput screening campaigns aimed at identifying novel lead compounds based on this scaffold.
The role of this compound in peptide synthesis cannot be overstated. Peptides are short chains of amino acids that serve as important signaling molecules in living organisms. The Boc protection strategy allows for stepwise peptide elongation without interference from side reactions, making it an indispensable tool in solid-phase peptide synthesis (SPPS). This method has been instrumental in producing complex peptidomimetics with therapeutic potential.
In conclusion, 2-{[(Tert-butoxy)carbonyl]amino}-6-methylpyridine-3-carboxylic acid (CAS No. 1823822-22-5) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing a wide range of biologically active compounds. As research continues to uncover new applications and methodologies, this compound will undoubtedly remain at the forefront of drug discovery efforts worldwide.
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